molecular formula C13H17Br B8683744 (2-Bromo-1-cyclopentylethyl)benzene

(2-Bromo-1-cyclopentylethyl)benzene

Cat. No.: B8683744
M. Wt: 253.18 g/mol
InChI Key: DTTKSLMMZQTFGD-UHFFFAOYSA-N
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Description

The compound “(2-Bromo-1-cyclopentylethyl)benzene” is a brominated aromatic derivative featuring a cyclopentyl group substituted at the ethyl chain attached to a benzene ring. This structure combines aromaticity with alkyl and halogen functionalities, making it relevant in synthetic organic chemistry for applications such as Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

(2-bromo-1-cyclopentylethyl)benzene

InChI

InChI=1S/C13H17Br/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2

InChI Key

DTTKSLMMZQTFGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CBr)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison based on electronic and structural properties:

Structural and Electronic Properties

Property (2-Bromo-1-cyclopentylethyl)benzene (Hypothetical) Benzene on Pt(111) (From Evidence) Ethylbenzene (Analogous Alkylbenzene)
Aromatic Stability Moderate (disrupted by bulky substituents) High (pristine benzene retains aromaticity) Moderate (alkyl substituent induces steric effects)
Electron Affinity High (due to Br substituent) Low (neutral aromatic system) Low (no electronegative substituents)
Fragmentation Pathways Likely C–Br bond cleavage and cyclopentyl ring opening C–H bond cleavage dominates; H⁺, CH₃⁺ fragments observed C–C bond cleavage in ethyl chain

Electron-Induced Fragmentation Mechanisms

  • Benzene on Pt(111):

    • Primary mechanisms: Dipolar dissociation (DD) , dissociative electron attachment (DEA), and dissociative ionization (DI) .
    • Dominant fragments: H⁺ (highest yield), CH₃⁺, C₂H₅⁺, and C₃H₃⁺ .
    • Thickness dependence: Cation yields increase with film thickness (up to 12 ML), while anion yields plateau at 2 ML .
  • Hypothetical Behavior of this compound: C–Br Bond Sensitivity: The bromine atom’s high electronegativity would likely make C–Br bond cleavage a dominant pathway under electron irradiation, similar to DEA-induced fragmentation in halogenated compounds . Steric Effects: The cyclopentyl group may hinder electron-induced ring-opening reactions compared to pristine benzene, reducing lighter fragment yields (e.g., H⁺, CH₃⁺) .

Key Differences from Analogues

Halogen vs. Hydrogen Substituents:

  • Bromine’s presence introduces a high cross-section for DEA, unlike hydrogen or alkyl groups in ethylbenzene or toluene. This could enhance Br⁻ or Br⁺ fragment yields .
  • In contrast, benzene fragments (e.g., H⁺) rely on DD mechanisms with thresholds >10 eV .

Cyclopentyl Group vs. Linear Chains:

  • The cyclic structure may stabilize intermediate radicals during fragmentation, altering product distributions compared to linear alkylbenzenes .

Surface vs.

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